6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol
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Overview
Description
6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo anthranilic acid and isonicotinoyl chloride.
Formation of Intermediate: These starting materials are reacted in the presence of acetic anhydride to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization reactions to form the quinazoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6-position.
Scientific Research Applications
6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to cell signaling and molecular biology to understand its effects on different cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-3H-quinazolin-4-one
- 6-Bromo-3-(4-nitro-benzyl)-3H-quinazolin-4-one
- 6-Bromo-3-(2,3,4,5,6-pentafluoro-benzyl)-3H-quinazolin-4-one
Uniqueness
6-Bromo-2-(pyrimidin-2-ylamino)quinazolin-4-ol is unique due to its specific substitution pattern and the presence of the pyrimidin-2-ylamino group. This structural feature imparts distinct biological activities and makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
6-bromo-2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN5O/c13-7-2-3-9-8(6-7)10(19)17-12(16-9)18-11-14-4-1-5-15-11/h1-6H,(H2,14,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFTXPABABCNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC3=C(C=C(C=C3)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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